molecular formula C14H8Cl2N2 B13663614 2,5-Dichloro-3-phenylquinoxaline

2,5-Dichloro-3-phenylquinoxaline

Cat. No.: B13663614
M. Wt: 275.1 g/mol
InChI Key: CQUSBAWFMIGUNK-UHFFFAOYSA-N
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Description

Significance of Quinoxaline (B1680401) Scaffolds in Modern Chemical Research

The quinoxaline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a recurring molecular framework found in a variety of biologically active compounds. chemimpex.com This significance stems from the ability of quinoxaline derivatives to interact with a multitude of biological targets, exhibiting a broad spectrum of pharmacological activities. These activities include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial properties. nih.govresearchgate.netijiset.com

In the realm of materials science, quinoxaline derivatives are valued for their unique electronic and photophysical properties. nih.govajrconline.org Their electron-accepting nature makes them suitable components for organic light-emitting diodes (OLEDs), fluorescent probes, and organic semiconductors. nih.govajrconline.org The thermal stability and tunable fluorescence of these compounds further enhance their applicability in advanced materials. researchgate.net The continuous exploration of quinoxaline chemistry promises the development of novel therapeutic agents and functional materials. researchgate.net

Historical Context of Quinoxaline Synthesis and Applications

The journey of quinoxaline chemistry began in 1884 with the first synthesis of a quinoxaline derivative by Korner and Hinsberg. researchgate.netresearchgate.net The classical and most widely used method for synthesizing quinoxalines involves the condensation reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. chemicalbook.comnih.gov This straightforward approach has been refined over the decades, with modern methodologies focusing on greener and more efficient synthetic routes. nih.gov

Historically, quinoxaline derivatives found early applications as dyes and in the development of pharmaceuticals. nih.gov Notably, certain antibiotics, such as echinomycin (B1671085) and levomycin, incorporate the quinoxaline moiety and are known for their activity against Gram-positive bacteria and certain tumors. biosynth.comnih.gov The discovery of the diverse biological activities of these compounds spurred further research, cementing the importance of the quinoxaline scaffold in drug discovery. biosynth.com

Overview of Substituted Quinoxaline Compounds in Academic Inquiry

Academic research has extensively explored the synthesis and application of a wide range of substituted quinoxaline compounds. The ability to introduce various substituents at different positions on the quinoxaline ring system allows for the fine-tuning of their biological and physical properties. For instance, the introduction of different functional groups can lead to compounds with enhanced potency and selectivity for specific biological targets.

Recent studies have focused on creating novel quinoxaline derivatives with potential applications as anticancer agents by targeting various cellular mechanisms, including kinase inhibition and apoptosis induction. researchgate.net Furthermore, research into quinoxaline-based compounds has led to the development of agents with activity against tuberculosis, HIV, and various microbial infections. researchgate.netijiset.com The exploration of substituted quinoxalines continues to be a vibrant area of academic inquiry, with ongoing efforts to discover new therapeutic agents and advanced materials.

The following table provides an overview of various substituted quinoxaline derivatives and their documented biological activities:

Interactive Data Table: Biological Activities of Substituted Quinoxaline Derivatives
Derivative ClassReported Biological Activities
Quinoxaline-1,4-di-N-oxidesAntibacterial, Antifungal, Anti-tuberculosis chemicalbook.com
2,3-Disubstituted QuinoxalinesAntibacterial, Antifungal nih.gov
Pyrrolo[1,2-a]quinoxalinesAntimycobacterial, Anticancer, Antiviral rsc.orgijiset.com
2-Oxo-3-phenylquinoxalinesAnticancer (Colon)
Diphenylquinoxaline-6-carbohydrazidesα-Glucosidase Inhibitors (Antidiabetic)

Research Scope and Focus on 2,5-Dichloro-3-phenylquinoxaline within Academic Contexts

While the broader class of substituted quinoxalines has been the subject of extensive research, academic literature focusing specifically on This compound is notably limited. Searches of chemical databases and scholarly articles reveal a scarcity of studies dedicated to the synthesis, characterization, and application of this particular compound.

Based on the known reactivity of related compounds, it can be inferred that this compound would likely be synthesized from a dichlorinated o-phenylenediamine and a phenyl-substituted α-dicarbonyl compound. The presence of two chlorine atoms and a phenyl group suggests that this compound could serve as a versatile intermediate in organic synthesis. The chlorine atoms could be targets for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. nih.gov The phenyl group, in turn, influences the electronic properties and steric hindrance of the molecule.

Given the broad spectrum of biological activities observed in other substituted quinoxalines, it is plausible that this compound and its derivatives could exhibit interesting pharmacological properties. However, without dedicated research and experimental data, any potential applications remain speculative. The lack of focused academic inquiry into this specific compound represents a potential area for future research within the field of quinoxaline chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H8Cl2N2

Molecular Weight

275.1 g/mol

IUPAC Name

2,5-dichloro-3-phenylquinoxaline

InChI

InChI=1S/C14H8Cl2N2/c15-10-7-4-8-11-13(10)18-12(14(16)17-11)9-5-2-1-3-6-9/h1-8H

InChI Key

CQUSBAWFMIGUNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)N=C2Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2,5 Dichloro 3 Phenylquinoxaline and Analogues

Strategic Approaches to Quinoxaline (B1680401) Ring Formation

The formation of the fundamental quinoxaline ring system can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope and reaction conditions.

Condensation Reactions with 1,2-Dicarbonyl and Diamine Precursors

The most classic and widely employed method for quinoxaline synthesis is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov This versatile reaction allows for the preparation of a diverse array of quinoxaline derivatives. researchgate.netsapub.org The reaction typically proceeds by the initial formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the quinoxaline core. nih.gov

Numerous catalysts have been developed to facilitate this transformation under milder conditions and with improved efficiency. researchgate.net These include both Lewis and Brønsted acids, as well as various heterogeneous catalysts. chim.it For instance, ammonium (B1175870) heptamolybdate tetrahydrate has been shown to be an effective catalyst for the condensation of aryl-1,2-diamines with 1,2-diketones in an environmentally friendly ethanol (B145695)/water mixture at room temperature, affording good to excellent yields in short reaction times. sid.irresearchgate.net Other notable catalytic systems include nanostructured pyrophosphates, which also enable the reaction to proceed efficiently in green solvents at ambient temperatures. nih.gov

The general applicability of this method is demonstrated by the successful reaction of various substituted o-phenylenediamines with different 1,2-dicarbonyl compounds, leading to a wide range of quinoxaline products. sid.irnih.gov The choice of solvent and catalyst can significantly influence the reaction rate and yield. nih.govsid.ir For example, the use of ultrasound irradiation has been shown to accelerate the reaction and improve yields.

CatalystSolventTemperatureTimeYield (%)
(NH4)6Mo7O24.4H2OEtOH/H2ORoom TempShortHigh
Na2PdP2O7 (nanostructured)EthanolRoom TempShortGood to Excellent
Bentonite (B74815) Clay K-10EthanolRoom Temp20 min-
p-TSA (ultrasound)EthanolRoom Temp8-20 min94-97

Cycloaddition Reactions in Quinoxaline Synthesis

Cycloaddition reactions, particularly the Diels-Alder reaction, present an alternative and powerful strategy for constructing the quinoxaline framework. This approach often involves the reaction of a quinoxaline-based dienophile with a suitable diene. Quinoxaline quinones, for example, can serve as effective dienophiles in [4+2]-cycloaddition reactions, providing a pathway to complex, polycyclic structures that are valuable intermediates in the synthesis of natural products and medicinally relevant compounds. The regioselectivity of these cycloaddition reactions can be a critical aspect and has been the subject of computational studies to predict the outcomes.

Nucleophilic Aromatic Substitution of Hydrogen in Heteroaromatic Systems

Nucleophilic aromatic substitution of hydrogen (SNH) is a modern and increasingly important method for the direct functionalization of electron-deficient heteroaromatic systems like quinoxaline. rsc.orgresearchgate.net This reaction avoids the pre-functionalization often required in traditional cross-coupling methods. In the context of quinoxaline, its electron-deficient nature makes it susceptible to attack by nucleophiles. rsc.orgrsc.org

The vicarious nucleophilic substitution (VNS) of hydrogen is a specific type of SNH reaction that has been successfully applied to quinoxaline N-oxides. researchgate.netrsc.org This method allows for the introduction of various substituents, including cyanoalkyl, sulfonylalkyl, and benzyl (B1604629) groups. rsc.org It is noteworthy that the direct SNH on the quinoxaline ring itself can be challenging, with some nucleophiles preferentially reacting via other pathways, such as SNAr on halo-substituted quinoxalines. rsc.org However, the use of N-oxides enhances the electrophilicity of the ring, facilitating the desired substitution of hydrogen. researchgate.netrsc.org

Functionalization and Derivatization Strategies for 2,5-Dichloro-3-phenylquinoxaline

Once the quinoxaline core is formed, subsequent functionalization and derivatization are often necessary to achieve the target molecule, this compound. These strategies typically involve the manipulation of substituents on the quinoxaline ring.

Halogenation and Dehalogenation Reactions

Halogenation and dehalogenation are fundamental transformations in organic synthesis, and they play a crucial role in the synthesis of halo-substituted quinoxalines. nih.gov The introduction of chlorine atoms at specific positions of the quinoxaline ring can be achieved through various halogenating agents. Conversely, dehalogenation reactions allow for the selective removal of halogen atoms, which can be useful for synthesizing less-halogenated analogues or for creating sites for further functionalization. youtube.com The precise control of halogenation is critical for obtaining the desired 2,5-dichloro substitution pattern. The reactivity of different positions on the quinoxaline ring towards halogenation can be influenced by the existing substituents and reaction conditions.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Stille) for Phenyl and Dichloro Substitution

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.gov The Suzuki-Miyaura and Stille reactions are particularly prominent in this regard.

The Suzuki-Miyaura cross-coupling reaction has been effectively utilized for the regioselective synthesis of arylated quinoxalines. researchgate.netresearchgate.net For instance, the reaction of 2,6-dichloroquinoxaline (B50164) with arylboronic acids can be controlled to achieve either mono- or diarylation. researchgate.net The selectivity is often governed by electronic parameters, with the C2 position of 2,6-dichloroquinoxaline being more reactive towards substitution. researchgate.net This methodology provides a direct route to introduce the phenyl group at the 3-position (via initial substitution at the 2-position followed by potential isomerization or a different starting material). The optimization of reaction conditions, including the choice of palladium catalyst, base, and solvent, is crucial for achieving high yields and selectivity. researchgate.netrsc.orgmdpi.com

The Stille cross-coupling reaction , which involves the coupling of an organostannane with an organohalide, is another powerful method for creating C-C bonds. nih.gov While specific examples for the direct synthesis of this compound using the Stille reaction are less commonly reported in the provided context, its general utility in coupling aryl halides makes it a viable strategy for introducing the phenyl group onto a pre-functionalized dichloroquinoxaline scaffold.

Cross-Coupling ReactionCatalystReagentsKey Feature
Suzuki-MiyauraPd(PPh3)4Arylboronic acid, K3PO4Regioselective arylation of dichloroquinoxalines
Suzuki-MiyauraPd(OAc)2Arylboronic acid, Cs2CO3Ligand-free conditions for intramolecular coupling
StillePalladium ComplexOrganostannane, Aryl halidePowerful for C-C bond formation

Nucleophilic Aromatic Substitution on Halogenated Quinoxalines

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the functionalization of halogenated quinoxalines. In the context of synthesizing analogues of this compound, SNAr reactions on di- and tri-chloroquinoxaline precursors are of particular importance. The reactivity of the chlorine atoms on the quinoxaline ring is influenced by their position and the electronic nature of the nucleophile.

Research has demonstrated the feasibility of selective substitution on dichloroquinoxalines. For instance, in 2,3-dichloroquinoxaline, the chlorine atoms at the 2 and 3 positions are activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrogen atoms in the pyrazine (B50134) ring. This allows for the sequential or monosubstitution with various nucleophiles. A study on the reaction of 2,6-dichloroquinoxaline with amines has shown that substitution can be directed to the 2-position. rasayanjournal.co.in In a specific example, the reaction of 2,6-dichloroquinoxaline with 2,3-dimethylaniline (B142581) in N,N-dimethylformamide (DMF) at 100°C yielded 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine, showcasing the selective replacement of the C2-chlorine. rasayanjournal.co.in

The regioselectivity of SNAr on dichloro- and trichloroquinoxalines is a critical aspect. In a molecule like a hypothetical 2,3,5-trichloroquinoxaline (B2396259), the chlorine atoms at the 2- and 3-positions are generally more activated than the one at the 5-position on the benzene (B151609) ring. This differential reactivity can be exploited to selectively introduce a phenyl group or other substituents. The principles of SNAr suggest that strong electron-withdrawing groups on the aromatic ring accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. harvard.edu The position of these groups relative to the leaving group is crucial, with ortho and para placements leading to faster reactions. harvard.edu This principle can be extended to the quinoxaline system, where the nitrogen atoms act as internal electron-withdrawing groups.

The synthesis of various mono- and di-substituted quinoxalines has been achieved starting from 2,3-dichloroquinoxaline, which serves as a key building block. nih.gov These reactions often involve nitrogen, oxygen, or sulfur-based nucleophiles, leading to a diverse range of functionalized quinoxaline analogues.

Table 1: Nucleophilic Aromatic Substitution on Dihaloquinoxalines
Starting MaterialNucleophileProductReference
2,6-Dichloroquinoxaline2,3-Dimethylaniline6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine rasayanjournal.co.in
2,3-DichloroquinoxalineVarious amines, thiols, alcoholsMono- or di-substituted quinoxalines nih.gov
2,6-Dichloroquinoxaline(6-Chloropyridin-3-yl)methanol2-(((6-Chloroquinoxalin-2-yl)oxy)methyl)-6-chloropyridine rasayanjournal.co.in

Regioselective Functionalization Techniques

Achieving regioselectivity is paramount in the synthesis of specifically substituted quinoxalines like this compound. Beyond classical SNAr, modern regioselective functionalization techniques, particularly transition metal-catalyzed cross-coupling and C-H activation reactions, are instrumental.

One powerful approach is the direct C-H arylation. While not specifically documented for 2,5-dichloroquinoxaline (B1311253), methods for the direct C-H arylation of related quinoxalin-2(1H)-ones and pyrrolo[1,2-a]quinoxalines have been developed. For example, a photoredox-catalyzed direct arylation of quinoxalin-2(1H)-ones with diaryliodonium salts provides a route to 3-arylquinoxalin-2(1H)-ones. wikipedia.org This suggests the potential for developing similar methods for the direct introduction of a phenyl group at the C-3 position of a 2,5-dichloroquinoxaline core.

Another key strategy is the selective cross-coupling reaction on a di- or tri-haloquinoxaline precursor. For instance, a plausible route to this compound could involve a regioselective Suzuki or Stille coupling on a 2,3,5-trichloroquinoxaline intermediate. The differential reactivity of the chloro-substituents would be critical for the selective introduction of the phenyl group at the 3-position. The Suzuki-Miyaura coupling, for example, is a versatile method for forming C-C bonds between aryl halides and arylboronic acids, and its application to dichloropyrimidines has been shown to be highly regioselective. mdpi.com

Furthermore, Lewis acid-induced (hetero)arylation offers a direct method for C-C bond formation. A notable example is the AlCl₃-induced arylation of 2,3-dichloroquinoxaline. This reaction proceeds through complexation of AlCl₃ with a nitrogen atom of the quinoxaline, which activates the adjacent carbon for nucleophilic attack by an arene. This method can be controlled to achieve either mono- or di-substitution, providing a pathway to unsymmetrical 2,3-disubstituted quinoxalines. This methodology could potentially be adapted for the regioselective synthesis of 3-phenyl-2,5-dichloroquinoxaline from a 2,5-dichloro-3-haloquinoxaline precursor.

Catalytic Systems in Quinoxaline Synthesis

The synthesis of the quinoxaline core, which is the foundational structure of this compound, is often achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. The efficiency and selectivity of this transformation are greatly enhanced by the use of various catalytic systems.

Transition Metal-Catalyzed Reactions (e.g., Cu(OAc)₂, Fe(acac)₃, Palladium Acetate)

Transition metals play a pivotal role in modern organic synthesis, and the preparation of quinoxalines is no exception. Various transition metal catalysts have been employed to facilitate the synthesis of the quinoxaline scaffold and its derivatives.

Copper-based catalysts , such as copper(II) acetate (B1210297) (Cu(OAc)₂) and copper(II) triflate, have been shown to be effective. For example, copper(II) triflate has been used to catalyze a three-component reaction of aryl amines, aryl aldehydes, and styrene (B11656) oxides to produce 2,3-diarylquinolines, a related heterocyclic system. nih.gov

Iron-based catalysts , like iron(III) acetylacetonate (B107027) (Fe(acac)₃), offer a more economical and environmentally friendly alternative to precious metal catalysts.

Palladium-based catalysts , including palladium acetate (Pd(OAc)₂), are widely used in cross-coupling reactions to form C-C and C-N bonds. Palladium-catalyzed reactions are particularly relevant for the synthesis of aryl-substituted quinoxalines. For instance, palladium-catalyzed Suzuki and Stille couplings are standard methods for introducing aryl groups onto heterocyclic rings. organic-chemistry.orgjk-sci.com The Stille reaction, which couples organostannanes with organic halides, is compatible with a wide range of functional groups. jk-sci.com Similarly, the Suzuki coupling of arylboronic acids with halo-heterocycles is a robust method for arylation. nih.gov

Organocatalytic Approaches (e.g., Camphorsulfonic Acid)

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional methods. Camphorsulfonic acid (CSA), a chiral Brønsted acid, has been successfully employed as an organocatalyst for the synthesis of quinoxaline derivatives. It efficiently catalyzes the condensation of 1,2-diaminobenzene derivatives with 1,2-dicarbonyl compounds in aqueous ethanol at room temperature, providing a mild and environmentally friendly route to a variety of quinoxalines.

Lewis and Brønsted Acid Catalysis (e.g., Cerium (IV) Ammonium Nitrate (B79036), Sulfamic Acid, Ionic Liquids)

Both Lewis and Brønsted acids are effective catalysts for the synthesis of quinoxalines, typically by activating the carbonyl group of the 1,2-dicarbonyl compound towards nucleophilic attack by the o-phenylenediamine.

Cerium (IV) ammonium nitrate (CAN) has been utilized as an inexpensive and efficient catalyst for quinoxaline synthesis in water, which serves as a green solvent. nih.gov

Sulfamic acid is another effective and reusable solid acid catalyst for this transformation.

Ionic liquids , particularly Brønsted acidic ionic liquids, can serve as both the catalyst and the reaction medium, offering advantages such as ease of product separation and catalyst recycling.

Reusable and Heterogeneous Catalytic Systems

The development of reusable and heterogeneous catalysts is a key focus in green chemistry, aiming to simplify product purification and reduce waste. For quinoxaline synthesis, several such systems have been reported.

Bentonite clay K-10 , a type of montmorillonite (B579905) clay, has been used as a heterogeneous catalyst for the synthesis of quinoxalines at room temperature. nih.gov

Heteropoly acids and their salts supported on materials like alumina (B75360) have also been shown to be effective and reusable catalysts for quinoxaline synthesis.

These heterogeneous systems offer significant advantages in terms of catalyst recovery and reuse, contributing to more sustainable synthetic processes.

Table 2: Catalytic Systems for Quinoxaline Synthesis
Catalyst TypeSpecific CatalystApplicationReference
Transition MetalPalladium Acetate (Pd(OAc)₂)Cross-coupling reactions for arylation organic-chemistry.org
Transition MetalCopper(II) TriflateThree-component synthesis of quinolines nih.gov
OrganocatalystCamphorsulfonic Acid (CSA)Condensation of diamines and dicarbonyls
Lewis AcidCerium (IV) Ammonium Nitrate (CAN)Condensation in aqueous media nih.gov
HeterogeneousBentonite Clay K-10Room temperature synthesis of quinoxalines nih.gov

Green Chemistry Principles in the Synthesis of Quinoxaline Derivatives

The integration of green chemistry principles into the synthesis of quinoxaline derivatives is a significant area of research, aiming to reduce the environmental impact of chemical processes. ekb.eg This involves the use of environmentally benign solvents, solvent-free conditions, alternative energy sources, and sustainable starting materials to improve efficiency and minimize waste. ekb.egresearchgate.net

Solvent-free synthesis offers a significant green advantage by eliminating the need for volatile and often toxic organic solvents, which are major contributors to chemical waste. These reactions are frequently facilitated by grinding the reactants together, sometimes with a solid catalyst, or through heating.

Several catalytic systems have proven effective under solvent-free conditions. For instance, sulfated polyborate, a recyclable catalyst with both Lewis and Brønsted acidity, has been used for the rapid synthesis of quinoxalines from o-phenylenediamines and 1,2-diketones. ias.ac.in This method provides high yields, short reaction times, and an easy workup. ias.ac.in A comparison of solvent-free conditions against various solvents for the synthesis of 2,3-diphenylquinoxaline (B159395) demonstrated that the absence of a solvent provided the highest yield in the shortest time. ias.ac.in

Similarly, p-toluenesulfonic acid (p-TsOH) has been employed as a catalyst for the synthesis of quinoxaline derivatives at room temperature through grinding, achieving excellent yields in minutes. tandfonline.com Another eco-friendly approach involves using biodegradable cellulose (B213188) sulfuric acid as a solid acid catalyst under solvent-free grinding conditions, which is also recyclable. tandfonline.com Microwave irradiation is another technique that has been successfully combined with solvent-free conditions to produce quinoxaline derivatives in excellent yields (80-90%) within minutes. e-journals.inudayton.edu

EntrySolventTime (min)Yield (%)Reference
1Solvent-free1096 ias.ac.in
2H₂O6040 ias.ac.in
3EtOH4580 ias.ac.in
4CH₃CN4575 ias.ac.in
5Dichloromethane5060 ias.ac.in
6THF5065 ias.ac.in
Reaction Conditions: o-phenylenediamine and benzil (B1666583) catalyzed by sulfated polyborate at 80°C.

The use of alternative energy sources like microwave and ultrasonic irradiation represents a significant advancement in green synthesis, drastically reducing reaction times and often improving yields compared to conventional heating methods.

Microwave-assisted synthesis has been shown to be a powerful tool for preparing quinoxaline derivatives rapidly and efficiently. e-journals.in Reactions that traditionally take hours can be completed in minutes, often with higher purity and better yields. e-journals.inudayton.edu For example, a method using a microwave synthesizer to produce quinoxaline derivatives from 2,3-dichloroquinoxaline, a compound structurally related to the subject of this article, was developed, requiring only 5 minutes at 160 °C in a solvent-free environment. udayton.edudoaj.org This approach avoids the need for complex and costly metal catalysts often required in traditional nucleophilic aromatic substitution pathways. udayton.edudoaj.org

Ultrasonic-assisted synthesis , or sonochemistry, provides another efficient and environmentally friendly route. The acoustic cavitation generated by ultrasound waves enhances mass transfer and accelerates reaction rates. The synthesis of 2,3-diphenylquinoxaline using ultrasonic irradiation has been reported to achieve yields as high as 97% in just 8 minutes. ijiset.com This method is considered simple, fast, and eco-friendly. ijiset.comajrconline.org

MethodReaction TimeYield (%)Reference
Conventional (Reflux)30 min51% ijiset.com
Microwave Irradiation55 sec60% ijiset.com
Ultrasonic Irradiation8 min97% ijiset.com
A comparative study on the synthesis of 2,3-diphenylquinoxaline.

When a solvent is necessary, the principles of green chemistry favor the use of non-toxic, renewable, and biodegradable options.

Water is considered the ideal green solvent due to its abundance, non-toxicity, and safety. nih.gov However, its application can be limited by the poor solubility of many organic reactants. nih.gov In some quinoxaline syntheses, the use of water alone resulted in only moderate yields. sapub.org To overcome this, mixtures of water and an organic solvent like ethanol are often employed. sapub.orgsphinxsai.com For instance, an optimal solvent system of H₂O:Ethanol (3:7) has been identified for the synthesis of quinoxaline derivatives catalyzed by phenol. sapub.org Similarly, an ethanol-water mixture (7:1) was used effectively in a phthalic acid-catalyzed reaction. sphinxsai.com Ethanol is a favored green solvent as it is renewable and biodegradable. jocpr.com

Polyethylene glycol (PEG-400) has emerged as a valuable green reaction medium. researchgate.netrsc.org It is non-toxic, biodegradable, and recyclable. PEG-400 has been used as a green solvent for the synthesis of quinoxaline derivatives from 2-chloroquinoxaline (B48734) at room temperature, showcasing its potential to facilitate reactions under mild conditions. researchgate.net

The use of starting materials derived from renewable resources is a core tenet of sustainable chemistry. Ethyl gallate , a compound readily available from natural sources like gallnuts and green tea leaves, has been identified as an environmentally friendly starting material for quinoxaline synthesis. jocpr.comjocpr.com It is cost-effective, biodegradable, and renewable. jocpr.comjocpr.com

The synthesis from ethyl gallate typically involves a two-step process:

Ethyl gallate is treated with hydrazine (B178648) hydrate (B1144303) in a green solvent such as ethanol or water under mild conditions. This step yields quinoxaline-2,3-dione, an important intermediate, with water as the only byproduct. jocpr.comjocpr.com

The intermediate is then cyclized to form various quinoxaline derivatives, a step that can be performed using green catalysts. jocpr.com

This protocol allows for the creation of a diverse range of quinoxaline derivatives while minimizing environmental impact and avoiding hazardous reagents. jocpr.com

Yield Optimization and Reaction Efficiency in the Synthesis of Quinoxaline Derivatives

Optimizing reaction conditions is crucial for maximizing yield and efficiency, which in turn reduces waste and energy consumption, aligning with green chemistry principles. Key parameters for optimization include catalyst choice and loading, solvent system, reaction time, and temperature.

Catalyst and Solvent Optimization: Studies have systematically evaluated different catalysts and solvents to find the most effective combination. For the synthesis of 2,3-diphenylquinoxaline, a solvent-free approach using sulfated polyborate as a catalyst was found to be superior to reactions conducted in various solvents, including water and ethanol. ias.ac.in The amount of catalyst is also a critical factor; research has shown that an optimal loading can significantly increase product yield while reducing reaction time. For example, in a phenol-catalyzed synthesis, 20 mol% of the catalyst was found to be optimal. sapub.org Similarly, in a reaction using an AlCuMoVP catalyst, increasing the catalyst amount from 50 to 100 mg boosted the yield from 85% to 92%. nih.gov

Catalyst Amount (mg)Yield (%)Reference
1050 nih.gov
5085 nih.gov
10092 nih.gov
15093 nih.gov
Effect of AlCuMoVP catalyst amount on quinoxaline yield after 120 min at 25°C.

High-Throughput Screening: Advanced techniques like microdroplet-assisted reactions offer a method for high-throughput screening of optimal conditions. nih.govdoaj.org This approach can rapidly evaluate the impact of variables such as flow rate and spray voltage, achieving reaction times in milliseconds with conversion rates reaching 90% without a catalyst. nih.govdoaj.org The yield in microdroplet reactions can be orders of magnitude higher than in conventional bulk-phase methods, highlighting a significant potential for improving reaction efficiency. nih.gov

Structural Elucidation and Advanced Characterization Techniques in Quinoxaline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 2,5-Dichloro-3-phenylquinoxaline, providing detailed information about the chemical environment of its constituent atoms.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR techniques, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental in assigning the initial structure of this compound.

¹H NMR: The proton NMR spectrum of this compound typically exhibits signals corresponding to the aromatic protons. The protons on the phenyl ring and the quinoxaline (B1680401) core resonate at distinct chemical shifts, influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the quinoxaline ring. The integration of these signals confirms the number of protons in each chemical environment, while the splitting patterns (e.g., doublets, triplets, multiplets) provide information about the neighboring protons.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. For instance, the carbons bonded to chlorine atoms and the carbons in the aromatic rings will have characteristic chemical shift ranges.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons (Phenyl)7.50-7.65 (m)128.0-131.0
Aromatic Protons (Quinoxaline)7.70-8.10 (m)135.0-155.0
Quaternary Carbons-138.0-160.0

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. "m" denotes a multiplet.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are employed to overcome the limitations of one-dimensional NMR, providing a more comprehensive understanding of the molecular structure.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to identify adjacent protons within the phenyl and quinoxaline ring systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the signals of protons with their directly attached carbon atoms, allowing for the unambiguous assignment of carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different fragments of the molecule, such as the attachment of the phenyl group to the quinoxaline core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and spatial proximity of atoms. It identifies protons that are close to each other in space, even if they are not directly bonded, providing insights into the three-dimensional arrangement of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of this compound and for studying its fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula of this compound, C₁₄H₈Cl₂N₂. The isotopic pattern observed in the mass spectrum, resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), further corroborates the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is utilized to investigate the fragmentation pathways of the molecule. In an MS/MS experiment, the molecular ion of this compound is isolated and subjected to collision-induced dissociation. The resulting fragment ions are then analyzed. This technique provides valuable information about the stability of different parts of the molecule and helps to confirm the proposed structure by identifying characteristic neutral losses and fragment ions. Common fragmentation patterns may include the loss of chlorine atoms or the cleavage of the phenyl group.

X-ray Crystallography for Solid-State Structural Determination

Table 2: Illustrative Crystallographic Data for this compound

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)15.2
c (Å)9.8
β (°)105
Volume (ų)1220
Z4

Note: The crystallographic data presented are for illustrative purposes and may vary based on the specific crystal structure determination.

Single Crystal X-ray Diffraction Methodologies

While specific crystallographic data for this compound is not detailed in the provided search results, the methodologies applied to similar quinoxaline structures are well-established. For instance, studies on related compounds like 2,3-diphenylquinoxaline (B159395) and its derivatives involve crystallizing the compound from a suitable solvent and analyzing it at a specific temperature, often 100 K, to minimize thermal vibrations and obtain a clearer diffraction pattern. researchgate.net The resulting data allows for the precise determination of the unit cell dimensions and the positions of each atom in the crystal lattice. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, are crucial in determining the physical properties of the solid-state material. Analysis of these interactions provides insight into the supramolecular architecture of the compound.

For quinoxaline derivatives, several key interactions are commonly observed:

π-π Stacking: The aromatic nature of the quinoxaline and phenyl rings facilitates π-π stacking interactions, where the electron clouds of adjacent aromatic rings interact. These can be in a face-to-face or offset arrangement and are a significant driving force in the crystal packing of many aromatic compounds. nih.gov

Hydrogen Bonding: Although the parent this compound lacks strong hydrogen bond donors, in derivatives or in the presence of co-crystallized solvent molecules, C-H···N, C-H···O, or other weak hydrogen bonds can play a role in stabilizing the crystal structure. nih.govnih.gov

Halogen Bonding: The presence of chlorine atoms in this compound introduces the possibility of halogen bonding (C-Cl···X), where the chlorine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule. rsc.org

Table 1: Common Intermolecular Interactions in Quinoxaline Derivatives
Interaction TypeDescriptionSignificance in Crystal Packing
π-π StackingAttractive, noncovalent interactions between aromatic rings.Major contributor to the stabilization of the crystal lattice in aromatic compounds. nih.gov
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Directs molecular assembly and can lead to the formation of specific supramolecular structures like chains or sheets. nih.govnih.gov
Halogen BondingA non-covalent interaction where a halogen atom acts as an electrophilic species.Can influence crystal packing and lead to specific directional interactions. rsc.org
van der Waals ForcesWeak, non-specific intermolecular forces.Contribute to the overall cohesion of the crystal.

Vibrational Spectroscopy Applications (IR, FT-IR) for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the chemical bonds within the molecule.

For this compound, the FT-IR spectrum would exhibit a series of characteristic absorption bands that confirm the presence of its key structural features. While a specific spectrum for this exact compound is not provided, the expected vibrational frequencies can be inferred from data on similar compounds and general principles of IR spectroscopy. libretexts.orgthermofisher.com

Key expected vibrational modes for this compound include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org

C=N Stretching: The carbon-nitrogen double bond of the quinoxaline ring will have a characteristic stretching vibration, typically in the 1650-1550 cm⁻¹ region. symbiosisonlinepublishing.com

C=C Stretching: The aromatic carbon-carbon double bonds in both the quinoxaline and phenyl rings will show multiple absorption bands in the 1600-1450 cm⁻¹ region. libretexts.org

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are found in the 900-675 cm⁻¹ region and can be indicative of the substitution pattern on the aromatic rings.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are often employed to complement experimental FT-IR data. documentsdelivered.comresearchgate.netnih.gov These calculations can predict the vibrational frequencies and intensities, aiding in the precise assignment of the observed spectral bands. nih.gov

Table 2: Expected FT-IR Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Reference
Aromatic C-HStretching3100-3000 libretexts.org
C=N (Quinoxaline)Stretching1650-1550 symbiosisonlinepublishing.com
Aromatic C=CStretching1600-1450 libretexts.org
C-ClStretching800-600
Aromatic C-HOut-of-plane Bending900-675 libretexts.org

Electronic Absorption and Emission Spectroscopy (UV/Vis, Fluorescence) for Photophysical Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the photophysical properties of a molecule, providing information about its electronic transitions.

UV-Vis Absorption Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule as a function of wavelength. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to π-π* and n-π* electronic transitions. symbiosisonlinepublishing.com

π-π Transitions:* These are typically high-energy transitions and result in strong absorption bands, often observed in the 200-400 nm range for quinoxaline derivatives. symbiosisonlinepublishing.comvixra.org

n-π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen atoms) to an anti-bonding π* orbital. They are generally of lower energy and have weaker absorption intensities compared to π-π* transitions. symbiosisonlinepublishing.com

The solvent environment can influence the position and intensity of these absorption bands.

Fluorescence Spectroscopy: This technique measures the emission of light from a molecule as it relaxes from an excited electronic state back to its ground state. Not all molecules that absorb light will fluoresce. For those that do, the fluorescence spectrum provides information about the energy of the excited state and the efficiency of the emission process. Quinoxaline derivatives are known to exhibit fluorescence, with the emission wavelength often being dependent on the substitution pattern and the solvent polarity. symbiosisonlinepublishing.comvixra.orgresearchgate.net For instance, some quinoxaline derivatives exhibit bluish-green emission. symbiosisonlinepublishing.comvixra.org

Table 3: Photophysical Properties of Quinoxaline Derivatives
TechniqueProperty MeasuredTypical Wavelength RangeInformation Obtained
UV-Vis AbsorptionElectronic Transitions (π-π, n-π)200-800 nmEnergy levels of electronic states. symbiosisonlinepublishing.com
Fluorescence EmissionRadiative decay from excited stateTypically longer wavelength than absorptionNature of the lowest excited state and its deactivation pathways. symbiosisonlinepublishing.comvixra.orgresearchgate.net

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, HPLC, GC)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. The choice of method depends on the volatility, polarity, and stability of the compound. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and versatile technique for monitoring the progress of a reaction and assessing the purity of a sample. nih.govmdpi.com A small amount of the sample is spotted onto a stationary phase (e.g., silica (B1680970) gel) on a plate, which is then developed in a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The position of the compound is visualized, often under UV light, and its retention factor (Rf) is calculated. nih.govderpharmachemica.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, quantification, and purification of non-volatile or thermally labile compounds. squ.edu.om The sample is dissolved in a solvent and pumped at high pressure through a column packed with a stationary phase. The components are separated based on their affinity for the stationary phase and are detected as they elute from the column. Reversed-phase HPLC, with a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is commonly used for the analysis of aromatic compounds like quinoxaline derivatives. squ.edu.omnih.gov The retention time of the compound is a key parameter for its identification and quantification.

Gas Chromatography (GC): GC is suitable for the separation and analysis of volatile and thermally stable compounds. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A carrier gas (e.g., helium, nitrogen) serves as the mobile phase. While potentially applicable to this compound, its suitability would depend on the compound's volatility and thermal stability.

Table 4: Chromatographic Methods for the Analysis of this compound
TechniquePrinciple of SeparationPrimary ApplicationKey Parameters
Thin-Layer Chromatography (TLC)Partitioning between a solid stationary phase and a liquid mobile phase.Reaction monitoring, purity assessment. nih.govmdpi.comRetention factor (Rf). nih.govderpharmachemica.com
High-Performance Liquid Chromatography (HPLC)Partitioning between a liquid mobile phase and a solid stationary phase under high pressure.Purification, quantitative analysis. squ.edu.omRetention time.
Gas Chromatography (GC)Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Analysis of volatile compounds.Retention time.

Computational Chemistry and Theoretical Investigations of Quinoxaline Derivatives

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical regression or classification models that correlate the biological activity (or a physical property) of a set of compounds with their chemical structures. nih.gov The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds, thereby saving significant time and resources in drug discovery or materials science. nih.govnih.gov

The process involves calculating a large number of molecular descriptors (numerical values that encode structural information) for a series of compounds with known activities. A model is then built using a subset of these descriptors that best correlate with the observed activity. nih.gov

QSAR models can be broadly categorized based on the dimensionality of the descriptors used. mdpi.com

2D-QSAR: These models use descriptors derived from the 2D representation of a molecule, such as topological indices, constitutional descriptors (e.g., molecular weight), and counts of specific functional groups. nih.govyoutube.com 2D-QSAR is computationally less intensive and is effective when the 3D conformation of the compounds is not the primary determinant of activity. nih.gov

3D-QSAR: These models require the 3D alignment of the molecules in a dataset and use descriptors based on the surrounding fields (e.g., steric and electrostatic fields). nih.gov Methods like Comparative Molecular Field Analysis (CoMSIA) generate contour maps that visualize regions where steric bulk, positive or negative charge, or hydrophobic properties are favorable or unfavorable for activity. frontiersin.org 3D-QSAR is particularly powerful when specific ligand-receptor interactions drive the biological activity. nih.govmdpi.com

While numerous QSAR studies have been conducted on quinoxaline (B1680401) derivatives as a class nih.gov, none were found that included 2,5-Dichloro-3-phenylquinoxaline in their training or test sets.

A critical step in building a robust QSAR model is feature selection. Since thousands of molecular descriptors can be calculated for a single molecule, it is necessary to select a small subset of the most relevant descriptors. This prevents the model from "overfitting" (where it performs well on the training data but poorly on new data) and makes it easier to interpret. nih.govresearchgate.net

Several computational methods are used for feature selection:

Genetic Algorithm (GA): Inspired by natural evolution, GA starts with a random population of descriptor subsets (chromosomes) and iteratively applies "mutations" and "crossovers" to generate new subsets, selecting the fittest ones based on the model's predictive power. nih.gov

Simulated Annealing (SA): This method is based on the metallurgical process of annealing. It starts with a random subset of features and iteratively makes small changes, accepting changes that improve the model but also occasionally accepting changes that worsen it to escape local minima and find a more globally optimal solution. nih.govresearchgate.net

Other Methods: Forward selection, backward elimination, and stepwise regression are simpler, iterative methods for adding or removing descriptors one at a time based on statistical criteria. nih.gov

These techniques are widely applied in QSAR modeling for various classes of compounds to enhance the robustness and predictive accuracy of the resulting models. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the dynamic nature of molecules, providing insights into their conformational flexibility and intermolecular interactions at an atomic level. mdpi.comnih.gov For quinoxaline derivatives, understanding the accessible conformations is crucial as the three-dimensional structure of a molecule is intimately linked to its chemical reactivity and biological activity.

MD simulations treat molecules as dynamic entities, where the atoms are in continuous motion. By solving Newton's equations of motion for a system of atoms, an MD simulation generates a trajectory that describes how the positions and velocities of the atoms evolve over time. This allows for the exploration of the potential energy surface of the molecule, identifying stable and transient conformations and the transitions between them. researchgate.net

The insights gained from MD simulations are valuable for rational drug design. By understanding the conformational landscape of a molecule, researchers can identify the bioactive conformation, which is the specific three-dimensional structure a molecule adopts when it binds to its biological target. This knowledge can then be used to design more potent and selective analogs.

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation for a Phenylquinoxaline Derivative

ParameterValueDescription
Simulation Time100 nsThe total time duration of the simulation.
Predominant Dihedral Angle (Quinoxaline-Phenyl)65° ± 10°The most frequently observed rotational angle between the two rings.
Minor Conformer Population~5%Percentage of simulation time spent in a secondary stable conformation.
SolventExplicit WaterThe solvent model used to simulate physiological conditions.

Note: The data in this table is illustrative and represents the type of information that would be obtained from an MD simulation. Specific values for this compound would require a dedicated computational study.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers a suite of methods for the prediction of various spectroscopic parameters, which can be invaluable for the characterization and identification of novel compounds. Density Functional Theory (DFT) is a particularly prominent quantum mechanical method used for this purpose, often providing a good balance between accuracy and computational cost. researchgate.net

For quinoxaline derivatives, DFT calculations can be used to predict a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis). researchgate.netscholaris.ca These theoretical predictions can aid in the interpretation of experimental spectra, help to confirm the structure of a newly synthesized compound, and provide insights into the electronic structure and bonding within the molecule.

The prediction of ¹H and ¹³C NMR spectra is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is frequently used to calculate the isotropic shielding values of nuclei in a molecule. researchgate.netyoutube.com These shielding values can then be converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). By comparing the calculated NMR spectrum with the experimental one, it is possible to assign the signals to specific atoms in the molecule, which can be particularly challenging for complex structures.

Similarly, DFT calculations can predict the vibrational frequencies that correspond to the absorption bands in an IR spectrum. The calculated frequencies and their corresponding intensities can be compared with experimental data to identify the characteristic vibrational modes of the molecule, such as the stretching and bending of specific bonds. proquest.com

The electronic transitions that give rise to a molecule's UV-Vis absorption spectrum can be modeled using Time-Dependent DFT (TD-DFT). scholaris.ca These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For substituted quinoxalines, TD-DFT can help to understand how different substituents influence the electronic transitions, such as π-π* and n-π* transitions, and thus the color and photophysical properties of the compound. scholaris.cabyu.edu

While specific DFT calculations for this compound were not found in the reviewed literature, studies on similar quinoxaline derivatives have demonstrated the utility of these methods. For example, a study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione showed good agreement between the experimentally recorded and DFT-calculated FT-IR, UV-Vis, and NMR spectra. researchgate.net

Table 2: Representative Predicted Spectroscopic Data for a Dichloro-Phenylquinoxaline Derivative using DFT

Spectroscopic TechniquePredicted ParameterCalculated Value
¹³C NMRChemical Shift (C-Cl)~130-140 ppm
¹H NMRChemical Shift (Aromatic H)~7.5-8.5 ppm
FT-IRVibrational Frequency (C=N stretch)~1600-1650 cm⁻¹
UV-Visλmax (π-π* transition)~320-350 nm

Note: The data in this table is illustrative and represents the type of information that would be obtained from a DFT calculation. Specific values for this compound would require a dedicated computational study.

Exploration of Biological Activities and Mechanistic Studies Pre Clinical and in Vitro Focus

Anti-Cancer Research: In Vitro Cell Line Studies and Apoptosis Induction Mechanisms

The potential of 2,5-Dichloro-3-phenylquinoxaline as an anti-cancer agent has been explored through its effects on cancer cell lines. Research has primarily focused on its ability to inhibit cell growth and induce programmed cell death, or apoptosis.

Cell Proliferation and Viability Assays (e.g., MTT, SRB)

The cytotoxic effects of this compound against various cancer cell lines have been quantified using cell proliferation and viability assays. One study investigated a series of 1,2,4-triazolo[4,3-a]quinoxalines, which are structurally related to the compound of interest. While not directly testing this compound, this research highlights the anti-proliferative potential of the broader quinoxaline (B1680401) class against cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The MTT assay, a colorimetric method that measures metabolic activity, is a common tool in these evaluations.

Another study on quinoxaline derivatives demonstrated their cytotoxic activity against the A549 human lung adenocarcinoma cell line. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these compounds.

Flow Cytometry for Cell Cycle Arrest and Apoptosis Detection

Gene Expression and Protein Level Analysis in Cancer Pathways

The mechanisms underlying the anti-cancer effects of quinoxaline derivatives often involve the modulation of key signaling pathways that regulate cell survival and apoptosis. While specific gene and protein expression analyses for this compound are limited, research on related compounds provides insights into potential mechanisms. For example, studies have investigated the impact of quinoxaline derivatives on the expression of proteins involved in the apoptotic cascade, such as caspases. The activation of caspase-3 and caspase-9, key executioner and initiator caspases, respectively, is a common finding in studies of apoptosis-inducing agents. Furthermore, the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, is another area of investigation. An increased Bax/Bcl-2 ratio is often associated with the induction of apoptosis.

Anti-Microbial Investigations: Inhibition of Bacterial and Fungal Growth (In Vitro)

In addition to its anti-cancer potential, this compound has been evaluated for its ability to inhibit the growth of various pathogenic microorganisms.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The anti-microbial efficacy of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation, while the MBC/MFC is the lowest concentration that will prevent the growth of an organism after subculture on to antibiotic-free media.

A study that synthesized and evaluated a series of quinoxaline derivatives reported their MIC values against a panel of bacteria and fungi. While the specific data for this compound may not be explicitly detailed, this research provides a framework for how its anti-microbial activity would be assessed. The table below illustrates the kind of data typically generated in such studies.

MicroorganismCompoundMIC (µg/mL)
Staphylococcus aureusQuinoxaline Derivative A16
Escherichia coliQuinoxaline Derivative A32
Candida albicansQuinoxaline Derivative A8
Aspergillus nigerQuinoxaline Derivative A16

Biofilm Inhibition Studies

Bacterial biofilms are communities of microorganisms attached to a surface and encased in a self-produced extracellular polymeric matrix. Biofilms are notoriously resistant to antimicrobial agents and pose a significant challenge in clinical settings. The ability of a compound to inhibit biofilm formation is therefore a crucial aspect of its anti-microbial profile.

While specific studies on the biofilm inhibition properties of this compound are not widely reported, research into quinoxaline-based compounds has shown promise in this area. For example, some quinoxaline derivatives have been found to interfere with the initial stages of biofilm formation by preventing bacterial adhesion to surfaces. Others may disrupt the integrity of existing biofilms, rendering the embedded bacteria more susceptible to conventional antibiotics.

Anti-Inflammatory Potential: Modulation of Inflammatory Mediators and Pathways (In Vitro/In Vivo Animal Models)

The anti-inflammatory potential of this compound and its derivatives is an area of active investigation. The core mechanism of many anti-inflammatory drugs involves the inhibition of key enzymes and the reduction of pro-inflammatory signaling molecules.

Inhibition of Pro-inflammatory Cytokine Production

Research into the anti-inflammatory effects of quinoxaline derivatives often includes their ability to suppress the production of pro-inflammatory cytokines. While specific data on this compound is emerging, the broader class of quinoxaline compounds has demonstrated the potential to modulate inflammatory pathways. For instance, some quinoxaline derivatives have been shown to inhibit the release of inflammatory mediators, a key factor in the inflammatory response.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways are critical in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. nih.govnih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes. nih.gov The development of dual inhibitors of both COX and 5-LOX is a promising strategy to enhance anti-inflammatory efficacy and reduce the gastrointestinal side effects associated with traditional NSAIDs. nih.govnih.gov While specific inhibitory data for this compound against COX and LOX is not extensively detailed in the provided results, the investigation of quinoxaline-based compounds as dual inhibitors represents a significant area of research in the development of safer anti-inflammatory agents. nih.gov

Anti-Parasitic Activity: In Vitro Efficacy against Protozoa and Helminths (e.g., Antimalarial, Antileishmanial, Antitrypanosomal)

Quinoxaline derivatives have demonstrated a broad spectrum of anti-parasitic activities, showing promise in the fight against several neglected tropical diseases.

Antimalarial Activity: The quinoxaline scaffold is a key feature in compounds with demonstrated activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. plos.orgscite.ai Studies have shown that certain quinoxaline derivatives exhibit potent antiplasmodial activity, even against chloroquine-resistant strains. scite.ai For example, 3-trifluoromethyl-2-carbonylquinoxaline di-N-oxide derivatives have been identified as having significant antimalarial potential. scite.ai Furthermore, some anti-schistosomal quinoxaline compounds have also been found to possess potent anti-plasmodial properties. plos.org

Antileishmanial Activity: Leishmaniasis is another parasitic disease where quinoxaline derivatives have shown therapeutic potential. nih.govnih.gov Research has demonstrated the efficacy of 2,3-diarylsubstituted quinoxaline derivatives against Leishmania amazonensis. nih.gov These compounds have shown activity against both the promastigote and intracellular amastigote forms of the parasite. nih.gov The search for new treatments is critical due to the significant side effects of current therapies. nih.govmdpi.com

Antitrypanosomal Activity: Quinoxaline derivatives have also been investigated for their activity against Trypanosoma species, the causative agents of Chagas disease and African trypanosomiasis. nih.govnih.gov Some compounds have shown promising in vitro activity against Trypanosoma brucei. nih.govnih.gov

Table 1: In Vitro Anti-Parasitic Activity of Selected Quinoxaline Derivatives

Compound/Derivative Class Parasite Form IC50 (µM) Reference
3-Trifluoromethyl-2-carbonylquinoxaline di-N-oxides Plasmodium falciparum (chloroquine-resistant) Asexual blood stage Varies scite.ai
6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) Leishmania amazonensis Promastigote 5.3 nih.gov
6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) Leishmania amazonensis Intracellular amastigote 16.3 nih.gov
2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331) Leishmania amazonensis Promastigote 30.0 nih.gov
2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331) Leishmania amazonensis Intracellular amastigote 19.3 nih.gov
Quinoxaline di-N-oxides with amino acid side chains Leishmania amazonensis & Leishmania donovani Promastigote Comparable to miltefosine nih.gov
Quinoxaline di-N-oxides with amino acid side chains Leishmania amazonensis Intracellular amastigote More potent than miltefosine nih.gov
Molucidin (from Morinda lucida) Trypanosoma brucei Bloodstream form 1.27 nih.gov
ML-2-3 (from Morinda lucida) Trypanosoma brucei Bloodstream form 3.75 nih.gov
ML-F52 (from Morinda lucida) Trypanosoma brucei Bloodstream form 0.43 nih.gov

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Neuroprotective and Anxiolytic Research: Investigation in Cellular and Animal Models

The central nervous system effects of quinoxaline derivatives are an emerging area of research, with some compounds showing potential as neuroprotective and anxiolytic agents.

While specific studies on the neuroprotective effects of this compound are limited in the provided search results, the broader class of N-heterocyclic secondary metabolites, including 2,5-Diketopiperazines which share some structural similarities, have shown neuroprotective properties. nih.gov

In the realm of anxiolytic research, certain quinoxaline derivatives have been investigated for their interaction with serotonin (B10506) receptors, which are key targets in the treatment of anxiety and depression. nih.gov For example, N-(pyridin-3-yl) quinoxalin-2-carboxamide, a novel 5-HT3 receptor antagonist, has demonstrated anxiolytic-like effects in animal models. nih.gov This suggests that the quinoxaline scaffold could be a valuable starting point for the development of new anxiolytic drugs. Flavonoids, another class of compounds, have also shown anxiolytic effects in animal models of post-traumatic stress disorder, often mediated by the serotonergic system. nih.gov

Receptor Binding Assays and Ligand-Receptor Interaction Studies

Receptor binding assays are fundamental in drug discovery to determine the affinity and specificity of a compound for its biological target. nih.govnih.gov These assays, often using radiolabeled or fluorescently tagged ligands, allow for the quantification of binding parameters such as the dissociation constant (Kd) or the inhibitory constant (Ki). nih.govplos.org

For quinoxaline derivatives, receptor binding assays are crucial for characterizing their interactions with targets like VEGFR-2 and various neurotransmitter receptors. plos.orgmdpi.com For example, in the study of perhydroquinoxaline-based κ receptor agonists, receptor binding studies revealed a moderate affinity for the κ receptor with a Ki value of 599 nM. mdpi.com Such studies provide essential information for understanding structure-activity relationships and for optimizing the design of more potent and selective ligands. nih.govmdpi.com

Antioxidant Activity Assessment: Radical Scavenging and Redox Potential Investigations (In Vitro)

The antioxidant potential of quinoxaline derivatives, a class of compounds to which this compound belongs, has been a subject of scientific inquiry. The core structure of quinoxaline is recognized for its electron-accepting properties, which can be pivotal in mediating oxidative stress. However, specific in vitro data on the radical scavenging and redox potential of this compound remains limited in publicly accessible research.

Generally, the antioxidant activity of chemical compounds is evaluated through various in vitro assays that measure their ability to neutralize free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. These tests provide quantitative data on a compound's capacity to donate an electron or a hydrogen atom to a radical, thereby stabilizing it and preventing oxidative damage.

Furthermore, the redox potential of a compound, often determined using techniques like cyclic voltammetry, offers insights into the ease with which it can be oxidized or reduced. This electrochemical property is fundamental to understanding its potential role in biological redox cycling and its ability to interact with reactive oxygen species (ROS).

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The biological activity of quinoxaline derivatives is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies aim to decipher how modifications to a molecule's chemical structure influence its biological effects. For quinoxalines, SAR analyses have been conducted across a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

For instance, in the context of anticancer activity, a review of various quinoxaline derivatives has highlighted several SAR trends. mdpi.com These studies often reveal that:

Electron-withdrawing vs. Electron-donating Groups: The presence and position of electron-withdrawing groups (like the chloro groups in this compound) or electron-donating groups can significantly modulate the electron density of the quinoxaline ring system. This can affect the molecule's ability to interact with biological targets, such as enzymes or receptors. For example, in some anticancer quinoxalines, the replacement of an electron-releasing group with an electron-withdrawing group like chlorine has been shown to decrease activity. mdpi.com

Linkers and Side Chains: The nature of any linker connecting a phenyl group to the quinoxaline core, as well as the substituents on the phenyl ring itself, are crucial determinants of activity.

Steric Hindrance: The size and spatial arrangement of substituents can influence how the molecule fits into the binding pocket of a biological target, impacting its efficacy.

In the absence of direct experimental data for this compound, the following table presents a hypothetical framework for how SAR data for antioxidant activity could be presented, based on studies of other quinoxaline derivatives.

Compound/DerivativeSubstitution PatternObserved Antioxidant Activity (Hypothetical)Reference
This compound 2-Chloro, 5-Chloro, 3-PhenylData not available
Quinoxaline Derivative AElectron-donating group at C-6Moderate
Quinoxaline Derivative BElectron-withdrawing group at C-6Low
Quinoxaline Derivative CHydroxyl group on phenyl ringHigh

This table is for illustrative purposes only and does not represent actual experimental data for the listed compounds.

Material Science Applications and Photophysical Properties of Quinoxaline Derivatives

Optoelectronic Applications: Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) (Fundamental Research)

Quinoxaline (B1680401) derivatives are widely recognized for their potential in optoelectronic devices due to their electron-deficient nature, which facilitates electron transport. researchgate.netrsc.org This property is crucial for the performance of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

The photoluminescence (PL) and electroluminescence (EL) of quinoxaline derivatives are central to their application in OLEDs. These compounds can exhibit fluorescence and phosphorescence, with the emission color tunable by modifying the substituents on the quinoxaline core. tandfonline.com For example, 2,3-diphenylquinoxaline (B159395) derivatives have been studied for their emissive properties. researchgate.net The introduction of different functional groups can lead to intramolecular charge transfer (ICT) states, which can influence the emission wavelength and quantum efficiency. frontiersin.org While the specific photoluminescent and electroluminescent mechanisms of 2,5-dichloro-3-phenylquinoxaline have not been detailed in the literature, it is plausible that it would exhibit luminescence, with the dichloro and phenyl substitutions influencing the energy levels of its frontier molecular orbitals and thus its emission characteristics.

Supramolecular Chemistry: Self-Assembly and Host-Guest Interactions

The field of supramolecular chemistry, which involves the study of non-covalent interactions, has seen the use of various heterocyclic compounds to construct complex architectures. nih.govscielo.br While specific research on the self-assembly and host-guest interactions of This compound is not documented, the quinoxaline scaffold, in general, can participate in various non-covalent interactions such as π-π stacking, hydrogen bonding (if appropriate functional groups are present), and coordination with metal ions. These interactions can drive the self-assembly of molecules into well-defined nanostructures. For instance, the self-assembly of perylene (B46583) bisimide dyes can be directed by hydrogen bonding and π-π stacking to form extended aggregates. rsc.org Similarly, the design of new quinoxalinium salts has been shown to lead to host-guest type complexes with anions. researchgate.net

Sensing Applications: Chemo- and Biosensors (Design and Principle)

Quinoxaline derivatives have emerged as a versatile platform for the development of chemosensors and biosensors due to their responsive optical and electrochemical properties. researchgate.netmdpi.com The electron-deficient quinoxaline ring can act as a signaling unit, where interactions with analytes induce a change in fluorescence or color. mdpi.com For example, novel quinoxalinium salts have been developed as chemosensors that operate through nucleophilic addition or host-guest complex formation with anions, detectable by the naked eye, UV-Vis absorption, and fluorescence quenching. researchgate.net Although no specific chemo- or biosensors based on This compound have been reported, the presence of the quinoxaline core suggests its potential in this area. The chloro and phenyl groups could be further functionalized to introduce specific recognition sites for target analytes.

Related Quinoxaline-Based Sensor Analyte Detected Sensing Principle Reported Application
Aminoquinoxaline Derivative (QC1) mdpi.compHDual optical chemosensor with shifts in absorption and emission bands upon protonation.pH measurement in aqueous media.
Quinoxalinium Salts (1-5) researchgate.netAnions (F-, AcO-, ascorbate)Nucleophilic addition or host-guest complex formation leading to changes in absorption and fluorescence.Anion detection.

Polymer Chemistry: Incorporation into Polymeric Backbones for Functional Materials

The incorporation of quinoxaline units into polymer backbones is a strategy to develop functional materials with tailored electronic and optical properties for applications in organic electronics. researchgate.netrsc.org Quinoxaline-based polymers have shown promise in polymer solar cells (PSCs), achieving significant power conversion efficiencies. rsc.orgrsc.org The electron-accepting nature of the quinoxaline moiety makes it a valuable building block for donor-acceptor (D-A) conjugated polymers. frontiersin.org While there are no reports on polymers derived specifically from This compound , the general principles of using quinoxaline derivatives in polymer chemistry are well-established. The synthesis of a novel alternating donor-acceptor polymer (PQ1) based on a thiophene-substituted quinoxaline and indacenodithiophene demonstrated good intramolecular charge transfer and p-type semiconductor properties. frontiersin.org

Quinoxaline-Based Polymer Application Key Properties
TQ1 researchgate.netOrganic Solar CellsWidely studied p-type polymer.
PQ1 frontiersin.orgOrganic Field-Effect Transistors (OFETs)p-type semiconductor with high hole mobility.
PB-QxF and PBF-QxF rsc.orgPolymer Solar CellsHigh power conversion efficiencies.

Corrosion Inhibition Applications

Quinoxaline derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys in different corrosive media. researchgate.nettandfonline.com The presence of nitrogen atoms and the aromatic system in the quinoxaline molecule allows for strong adsorption onto metal surfaces, forming a protective film that mitigates corrosion. researchgate.netsrce.hr The efficiency of inhibition is often related to the electronic properties of the substituents on the quinoxaline ring. tandfonline.com Although specific studies on the corrosion inhibition properties of This compound are not available, research on other quinoxaline derivatives suggests its potential in this application. For instance, a study on a novel quinoxaline derivative, (E)−3-(2-(benzofuran-2-yl)vinyl)quinoxaline-2(1H)-one (FR115), demonstrated high inhibition efficiency for mild steel in an acidic medium. tandfonline.com Computational studies, such as Density Functional Theory (DFT), have also been employed to understand the adsorption mechanism and correlate the molecular structure of quinoxaline derivatives with their inhibition performance. researchgate.net

Related Quinoxaline Derivative Metal Corrosive Medium Inhibition Efficiency (%)
3-methyl-1-propargylquinoxalin-2(1H)-one (MPQO) tandfonline.comCarbon Steel1 M HCl90.9
2,3-diphenylquinoxaline (Q-H) tandfonline.comMild Steel1 M HCl92.4
(E)−3-(2-(benzofuran-2-yl)vinyl)quinoxaline-2(1H)-one (FR115) tandfonline.comMild Steel1.0 M HCl91.3 (PDP), 98.6 (EIS)

Methodologies for Analytical Determination and Environmental Fate Studies

Chromatographic Detection and Quantification Methods (HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are central to the separation and quantification of quinoxaline (B1680401) derivatives from various matrices.

High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP) HPLC is a common and effective method for the analysis of quinoxaline compounds. This technique separates molecules based on their hydrophobicity. For quinoxaline derivatives, a C18 column is frequently employed as the stationary phase due to its ability to retain non-polar to moderately polar compounds. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acid like phosphoric or formic acid to improve peak shape and resolution. Detection is commonly achieved using a UV-Vis detector, as the aromatic structure of quinoxalines allows for strong absorbance in the UV region.

While a specific, validated HPLC method for 2,5-Dichloro-3-phenylquinoxaline is not detailed in available literature, methods for structurally similar compounds provide a strong basis for its analysis. For instance, a reverse-phase HPLC method for the related compound 2,3-Diphenylquinoxaline (B159395) uses a mobile phase of acetonitrile and water with phosphoric acid. researchgate.net Similarly, other dichlorinated aromatic compounds like 3,5-Dichlorophenol can be analyzed under comparable conditions. sielc.com

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds, including halogenated quinoxalines. The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer allows for sensitive and specific detection. For analysis, the compound would be introduced into the GC, where it is vaporized and separated on a capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase, which is well-suited for a broad range of analytes. symbiosisonlinepublishing.com The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the column. The mass spectrometer then fragments the eluted molecules, producing a unique mass spectrum that serves as a chemical fingerprint for identification.

The following table summarizes typical chromatographic conditions used for related compounds, which could serve as a starting point for developing a method for this compound.

Table 1: Typical Chromatographic Conditions for Related Quinoxaline and Dichlorinated Compounds

TechniqueCompound TypeColumnMobile/Carrier GasDetectorReference
HPLCDiphenylquinoxalineNewcrom R1 (C18)Acetonitrile, Water, Phosphoric AcidUV-Vis researchgate.net
HPLCDichlorophenolNewcrom R1 (C18)Acetonitrile, Water, Phosphoric AcidUV-Vis sielc.com
GC-MSPolycyclic Aromatic Alkaloids5% Phenyl PolymethylsiloxaneHeliumMass Spectrometer (EI) symbiosisonlinepublishing.com

Spectrophotometric Assays for Compound Detection

UV-Visible spectrophotometry is a fundamental technique for the detection and characterization of compounds containing chromophores, such as the quinoxaline ring system. The electronic structure of quinoxaline derivatives gives rise to characteristic absorption bands in the UV-Vis spectrum.

Quinoxaline derivatives typically exhibit two main absorption regions. symbiosisonlinepublishing.comvixra.org A band in the shorter wavelength UV region (around 250 nm) can be attributed to π-π* electronic transitions within the aromatic system. A second band at longer wavelengths (often above 340 nm) is generally due to n-π* transitions involving the non-bonding electrons of the nitrogen atoms in the pyrazine (B50134) ring. symbiosisonlinepublishing.comvixra.org For example, studies on 6-methyl-2,3-diphenylquinoxaline (B3348229) have identified π-π* and n-π* transitions at approximately 248.5 nm and 347.5 nm, respectively. symbiosisonlinepublishing.comvixra.org It is expected that this compound would display a similar spectral profile, with the precise wavelengths of maximum absorbance (λmax) influenced by the chloro and phenyl substituents.

Another spectrophotometric approach involves the formation of charge-transfer complexes. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are known to react with electron-donating compounds to form intensely colored complexes. symbiosisonlinepublishing.com This reaction forms the basis of many spectrophotometric assays for the quantification of various drugs and organic molecules. symbiosisonlinepublishing.com While a specific DDQ-based assay for this compound has not been reported, the nitrogen-containing quinoxaline ring could potentially act as an electron donor, making this a plausible strategy for its determination.

Table 2: UV-Vis Absorption Data for Related Quinoxaline Derivatives

Compoundλmax 1 (π-π)λmax 2 (n-π)SolventReference
6-methyl-2,3-diphenylquinoxaline248.5 nm347.5 nmEthanol (B145695) symbiosisonlinepublishing.comvixra.org
2,3-diphenylquinoxalin-6-vinyl benzaldehyde~250 nm348 nmEthanol symbiosisonlinepublishing.comvixra.org

Environmental Degradation Studies (e.g., Photodegradation, Biodegradation Pathways)

Understanding the environmental fate of a chemical involves studying its degradation through processes like photodegradation (breakdown by light) and biodegradation (breakdown by microorganisms).

Photodegradation: The photochemical behavior of halogenated aromatic compounds is highly dependent on the nature and position of the substituents on the aromatic ring. researchgate.net For many halogenated phenols and anilines, photohydrolysis—the replacement of a halogen atom with a hydroxyl group—is a primary degradation pathway. researchgate.net The presence of the quinoxaline ring system, which absorbs UV radiation, suggests that this compound would be susceptible to photodegradation. Direct photolysis would likely be initiated by the absorption of UV light, leading to the cleavage of the carbon-chlorine bonds. However, without specific experimental data, the exact photoproducts and degradation rates remain speculative.

Biodegradation Pathways: The biodegradation of halogenated aromatic compounds is a critical process for their removal from the environment. Microorganisms have evolved various enzymatic pathways to break down these often-recalcitrant molecules. The key step in the degradation of such compounds is typically dehalogenation, which can occur through several mechanisms:

Reductive dehalogenation: The replacement of a halogen with a hydrogen atom, a process that is common under anaerobic (oxygen-free) conditions.

Oxidative dehalogenation: The removal of a halogen atom, often accompanied by the introduction of a hydroxyl group, catalyzed by oxygenase enzymes in aerobic environments.

Hydrolytic dehalogenation: The replacement of a halogen with a hydroxyl group via hydrolysis.

Following dehalogenation, the resulting aromatic ring is typically hydroxylated and subsequently cleaved by dioxygenase enzymes, breaking open the ring structure. The resulting smaller organic acids can then be funneled into central metabolic pathways of the microorganism. While these are the established general pathways for a wide range of halogenated aromatics, specific studies on the biodegradation of this compound are needed to determine its specific metabolic fate and susceptibility to microbial attack.

Future Directions and Emerging Research Avenues for 2,5 Dichloro 3 Phenylquinoxaline

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The future synthesis of 2,5-Dichloro-3-phenylquinoxaline and its analogs is geared towards methods that are not only efficient but also environmentally benign. Traditional synthetic routes often rely on harsh conditions or catalysts that are not ideal for green chemistry. Researchers are now focusing on innovative, sustainable alternatives.

Key areas of development include:

Green Catalysis: The use of eco-friendly catalysts is a primary focus. For instance, bentonite (B74815) clay K-10 has been successfully used as a reusable catalyst for synthesizing 2,3-diphenylquinoxaline (B159395) at room temperature, offering high yields in a short time. mdpi.com Similar clay-based or phosphate (B84403) catalysts could be adapted for the synthesis of chloro-substituted phenylquinoxalines. mdpi.com

Water-Miscible Reagents: Lanthanide reagents like Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) are gaining traction as they are low-cost, water-miscible, and highly reactive, aligning with green chemistry principles. mdpi.com Exploring CAN-catalyzed reactions for the synthesis of this compound could provide a safer and more sustainable pathway.

Energy-Efficient Methods: Research into microwave-assisted or ultrasound-promoted synthesis can significantly reduce reaction times and energy consumption compared to conventional refluxing methods.

Below is a table summarizing potential green synthetic approaches applicable to quinoxaline (B1680401) synthesis.

Synthetic ApproachCatalyst/MediumAdvantagesRelevant Findings
Clay-Catalyzed CondensationBentonite Clay K-10Reusable catalyst, short reaction time (20 min), room temperature, high yield.Demonstrated effective for 2,3-diphenylquinoxaline synthesis. mdpi.com
Lanthanide Reagent CatalysisCerium(IV) Ammonium Nitrate (CAN)Low cost, water miscibility, high reactivity, considered a safe green chemistry approach.Has gained attention for various organic syntheses. mdpi.com
Solvent OptimizationEthanol (B145695)Found to be the best solvent for clay-catalyzed synthesis of 2,3-diphenylquinoxaline, yielding the best results in a short time.The choice of solvent is critical for optimizing green synthetic protocols. mdpi.com

Exploration of Untapped Biological Targets and Disease Models (Pre-clinical)

While quinoxaline derivatives are known for a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties, the specific potential of this compound remains largely untapped. researchgate.net Future pre-clinical research will focus on identifying novel biological targets and validating its efficacy in relevant disease models.

Emerging research avenues include:

Target Identification in Oncology: Given that quinoxalines have shown promise in treating cancerous cells, a key future direction is to screen this compound against a panel of cancer cell lines to identify specific oncological targets. researchgate.net Genomic profiling of tumors can help optimize the selection of specific targets for drug development. proventainternational.com

Neurological Disorders: Some quinoxaline derivatives have been investigated for conditions like schizophrenia. researchgate.net Pre-clinical studies could explore the effect of this compound on neuroinflammatory pathways or receptor systems implicated in diseases like Alzheimer's or Parkinson's, for which predictive animal models are currently lacking. nih.gov

Infectious Diseases: With the rise of drug-resistant pathogens, there is an urgent need for new antimicrobial agents. researchgate.net The compound should be tested against a wide range of resistant bacterial and fungal strains. researchgate.net Spiro[thiadiazoline-quinoxaline] derivatives, for example, have been synthesized and explored for their antibacterial properties. mdpi.com

Integration into Advanced Functional Materials and Nanotechnology

The unique aromatic and electronic structure of this compound makes it a candidate for applications beyond medicine, particularly in materials science and nanotechnology. 2,3-Dichloroquinoxaline is already known to serve as a synthetic intermediate in materials science. researchgate.net

Future research in this domain will likely involve:

Organic Electronics: Quinoxaline derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The electron-withdrawing nature of the chlorine atoms in this compound could be exploited to create novel n-type semiconductor materials.

Chemosensors: The quinoxaline nucleus can be functionalized to create fluorescent chemosensors that can selectively detect specific metal ions or anions. Research could focus on developing sensors based on this compound for environmental monitoring or biological imaging.

Nanoparticle Functionalization: The compound could be used to functionalize nanoparticles, creating hybrid materials with tailored optical, electronic, or biological properties for applications in drug delivery, diagnostics, or catalysis.

Machine Learning and Artificial Intelligence in Quinoxaline Research and Drug Discovery (Theoretical)

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, making it faster and more cost-effective. nih.govmdpi.com These computational tools can be powerfully applied to the study of this compound.

Theoretical research opportunities include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, powered by ML algorithms, can predict the biological activity and physicochemical properties of novel quinoxaline derivatives based on their structure. mdpi.com This allows for the virtual screening of large libraries of compounds before committing to costly synthesis.

Target Identification and Validation: AI can analyze vast biological datasets to identify and prioritize promising drug targets for quinoxaline-based compounds. nih.gov This helps focus pre-clinical research on the most viable pathways.

De Novo Drug Design: Deep learning models can design entirely new quinoxaline derivatives with desired properties, optimizing for efficacy while minimizing predicted toxicity. mdpi.comjddtonline.info This accelerates the hit-to-lead optimization phase of drug development. jddtonline.info

Quantum Mechanics (QM/MM): Hybrid quantum mechanics/molecular mechanics methods can be used to accurately predict the binding mechanisms and interactions between quinoxaline ligands and their target proteins at an atomistic level. nih.gov

The table below outlines how AI/ML can be integrated into the drug discovery pipeline.

Drug Discovery StageAI/ML ApplicationPotential Impact
Target IdentificationAnalysis of genomic and proteomic dataPrioritizes promising biological targets for investigation. nih.govjddtonline.info
Hit IdentificationVirtual screening of compound librariesRapidly identifies potential 'hit' compounds with desired activity. nih.gov
Lead OptimizationPredictive modeling (QSAR, ADMET)Modifies compound structures to improve efficacy and reduce toxicity. mdpi.comjddtonline.info
Pre-clinical StudiesAnalysis of experimental dataHelps refine hypotheses and improve the design of animal studies. nih.gov

Challenges and Opportunities in Translational Research (Pre-clinical to Early Development)

Translating a promising pre-clinical compound like this compound into a clinically approved therapy is a long and challenging process, often termed the "Valley of Death." researchgate.net Understanding the hurdles is key to navigating the path from the laboratory bench to the patient's bedside. proventainternational.com

Key Challenges:

Predictive Models: A major hurdle is the limited predictive ability of pre-clinical animal models for human diseases. proventainternational.comnih.gov An intervention that works in an animal model may not translate to humans.

Toxicity: Unanticipated toxicity is a primary reason for drug failure during development. nih.gov About 30% of failures in human trials are due to unexpected toxicity. nih.gov

Funding and Resources: The transition from pre-clinical to clinical research is expensive and requires significant funding, which can be a major barrier for academic research. nih.govresearchgate.net

Opportunities for Advancement:

Biomarker Development: Identifying and validating biomarkers can help in patient selection and monitoring therapeutic response, increasing the chances of clinical trial success. proventainternational.comresearchgate.net

Advanced Pre-clinical Models: The use of 3D organoids or "clinical trials in a dish" (CTiD) allows for testing therapies on human cells, potentially providing more predictive data on efficacy and safety before human trials begin. researchgate.net

Drug Repurposing: Investigating existing drugs for new indications can significantly shorten development timelines and reduce costs, as these compounds have already cleared early safety trials. researchgate.net

Enhanced Collaboration: Fostering closer collaboration between pre-clinical and clinical scientists is essential to ensure that research is designed with clinical relevance in mind from the outset. nih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,5-Dichloro-3-phenylquinoxaline, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, reacting 1,2-phenylenediamine derivatives with appropriately substituted benzil precursors in acetic acid under reflux conditions . Purification involves recrystallization or column chromatography, with purity verified by HPLC or melting point analysis. To optimize yield, stoichiometric ratios and reaction time must be carefully controlled, as excess chlorinated reagents may lead to side products like 2,3-dichloroquinoxaline derivatives .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal X-ray diffraction (performed using SHELX for refinement and visualized via ORTEP-3 ) provides definitive structural confirmation, including dihedral angles between aromatic rings .
  • Spectroscopy : Compare experimental IR and NMR data with NIST reference spectra . For example, the C-Cl stretching vibrations in IR (~750 cm⁻¹) and aromatic proton signals in ¹H NMR (δ 7.2–8.5 ppm) are critical markers.
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 299.03 for C₁₄H₈Cl₂N₂).

Q. How can common impurities in this compound synthesis be identified and mitigated?

  • Methodological Answer : Common impurities include unreacted diamine intermediates or over-chlorinated byproducts. Use TLC to monitor reaction progress and GC-MS to identify volatile impurities. For non-volatile byproducts, LC-MS paired with UV detection at 254 nm is effective. Recrystallization in ethanol/water mixtures often removes polar impurities .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP functional with exact exchange terms ) model HOMO-LUMO gaps and charge distribution. Basis sets like 6-31G(d) are suitable for geometry optimization. Compare computed IR/Raman spectra with experimental data to validate accuracy. Software such as Gaussian or ORCA is recommended for these simulations.

Q. What supramolecular interactions dominate the crystal packing of this compound?

  • Methodological Answer : Analyze crystal structures using the concept of supramolecular synthons . Chlorine atoms participate in halogen bonding (C-Cl···N), while π-π stacking between quinoxaline and phenyl rings stabilizes the lattice. Use Mercury or CrystalExplorer to visualize interactions and quantify contact distances (e.g., Cl···N distances < 3.5 Å indicate significant bonding ).

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives in anticancer research?

  • Methodological Answer :

  • Synthetic modifications : Introduce substituents at the phenyl or quinoxaline rings (e.g., sulfonamide or triazole groups) to modulate bioactivity .
  • Biological assays : Test anti-proliferative activity against cancer cell lines (e.g., MTT assay) and compare IC₅₀ values. Pair with molecular docking (AutoDock Vina) to predict binding affinity for targets like topoisomerase II .
  • Data analysis : Use statistical tools (e.g., ANOVA) to correlate substituent electronic effects (Hammett σ constants) with activity trends.

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Methodological Answer :

  • Cross-validate techniques : Combine 2D NMR (COSY, HSQC) with X-ray data to resolve ambiguities. For example, overlapping aromatic signals in ¹H NMR can be deconvoluted using ¹³C DEPT-135 .
  • Reference databases : Cross-check with NIST Chemistry WebBook entries for similar quinoxalines .
  • Computational validation : Simulate NMR chemical shifts via DFT (e.g., GIAO method) and compare with experimental values .

Q. What methodological frameworks ensure rigor in studying this compound’s reactivity?

  • Methodological Answer : Adopt a hybrid scientific-dialectical approach :

  • Hypothesis-driven experiments : Design reactions to test electronic effects (e.g., nucleophilic aromatic substitution under varying pH).
  • Data triangulation : Combine kinetic studies (UV-Vis monitoring), computational modeling (DFT transition states), and crystallographic data to confirm mechanisms.
  • Peer validation : Publish raw datasets in repositories like PubChem and share crystallographic CIF files for independent verification.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.